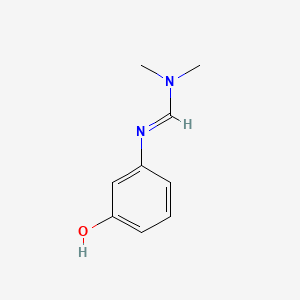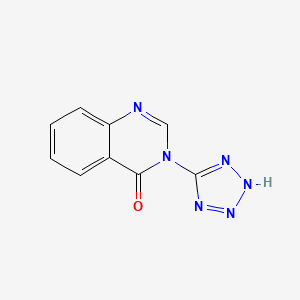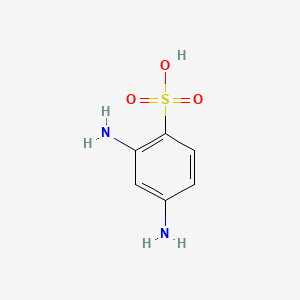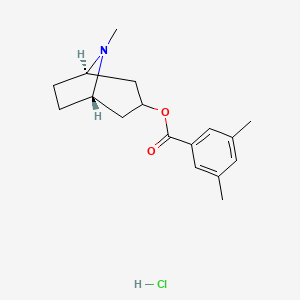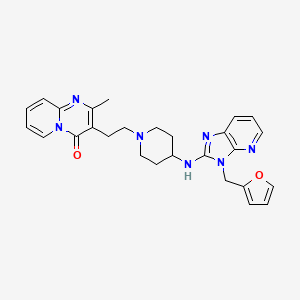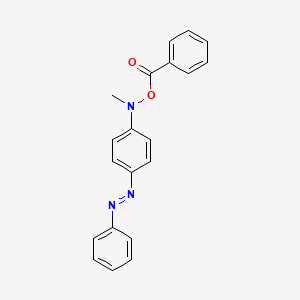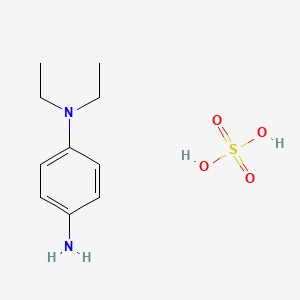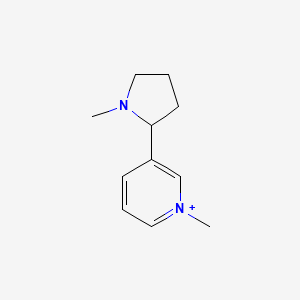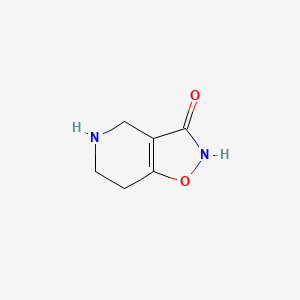![molecular formula C17H21NO2 B1205900 N-[(2,4-dimethoxyphenyl)methyl]-2,5-dimethylaniline](/img/structure/B1205900.png)
N-[(2,4-dimethoxyphenyl)methyl]-2,5-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2,4-dimethoxyphenyl)methyl]-2,5-dimethylaniline is an aromatic amine.
Scientific Research Applications
1. Polymer Synthesis and Properties
The electrochemical oxidation of 2,5-dimethylaniline, a closely related compound to N-[(2,4-dimethoxyphenyl)methyl]-2,5-dimethylaniline, has been investigated for its potential in polymer synthesis. Studies have found that it forms a polymer displaying characteristics similar to polyaniline. The resulting polymer exhibits considerable stability and has been subject to analysis for its electrochemical behavior, acid-base properties, and doping level. The influence of methyl groups in specific positions has been a topic of discussion (Geniés & Noël, 1990).
2. DNA Binding and Carcinogenicity Studies
Research involving the interaction of similar aromatic amines with DNA has shown that compounds like 2,4-dimethylaniline can bind to DNA. These studies are crucial in understanding the carcinogenic potential of such compounds, as they form covalent adducts with DNA, which might contribute to their biological activity (Marques et al., 1996).
3. Electrocatalytic Applications
Polymers derived from compounds similar to N-[(2,4-dimethoxyphenyl)methyl]-2,5-dimethylaniline, such as 2,5-dimethylaniline, have been used in electrocatalysis. These polymers demonstrate significant catalytic activity and stability, particularly in redox processes involving the hydroquinone-benzoquinone couple (Malinauskas & Holze, 1996).
4. Chemical Reaction Mechanisms
The chemical behavior of dimethylaniline, another closely related compound, has been extensively studied to understand its reaction mechanisms with various radicals. Such studies provide insights into the electron transfer processes and the formation of specific reaction products, which are relevant for further applications in organic synthesis and understanding the reactivity of N-[(2,4-dimethoxyphenyl)methyl]-2,5-dimethylaniline (Okazaki & Inamoto, 1968).
properties
Product Name |
N-[(2,4-dimethoxyphenyl)methyl]-2,5-dimethylaniline |
|---|---|
Molecular Formula |
C17H21NO2 |
Molecular Weight |
271.35 g/mol |
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-2,5-dimethylaniline |
InChI |
InChI=1S/C17H21NO2/c1-12-5-6-13(2)16(9-12)18-11-14-7-8-15(19-3)10-17(14)20-4/h5-10,18H,11H2,1-4H3 |
InChI Key |
UQCOOEPEBSXJDB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NCC2=C(C=C(C=C2)OC)OC |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NCC2=C(C=C(C=C2)OC)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



